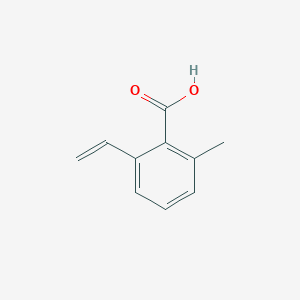

2-Methyl-6-vinylbenzoic acid

Description

The synthesis of these rationally designed derivatives often involves multi-step sequences. A common approach for creating the vinyl group is the Heck reaction or the Wittig reaction. uab.catrsc.org The carboxylic acid is often protected as an ester (e.g., methyl ester) during reactions involving the vinyl group and then deprotected via hydrolysis in a final step to yield the target acid. uva.nlnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXYGIAYUPGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2 Methyl 6 Vinylbenzoic Acid in Advanced Materials and Organic Synthesis

Polymer Chemistry and Engineering

The presence of both a polymerizable vinyl group and a functional carboxylic acid group makes 2-methyl-6-vinylbenzoic acid a valuable monomer in polymer science. These functionalities allow for its incorporation into polymer chains, imparting specific chemical and physical properties to the resulting materials.

Monomer Design for Tailored Polymer Properties

The structure of this compound allows for the design of polymers with specific, predictable properties. The vinyl group serves as the reactive site for polymerization, enabling its integration into various polymer backbones. The carboxylic acid group provides a site for post-polymerization modification, allowing for the introduction of other functional groups or for influencing properties such as solubility, adhesion, and thermal stability. For instance, the related monomer 4-vinylbenzoic acid is known to enhance the thermal stability of polymers and can be modified to improve biocompatibility. sigmaaldrich.com The methyl group's steric hindrance can influence the polymer's tacticity and chain conformation, thereby affecting its macroscopic properties.

Synthesis of Block Copolymers via Controlled Radical Polymerization Techniques (e.g., RAFT)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, including block copolymers. core.ac.uksigmaaldrich.com These techniques allow for precise control over molecular weight and polydispersity. sigmaaldrich.com this compound can be employed as a monomer in RAFT polymerization to create block copolymers with distinct segments. For example, a block of poly(this compound) could be combined with a block of another polymer, such as polystyrene or poly(methyl methacrylate), to generate materials with unique phase behavior and self-assembly properties. The carboxylic acid groups within one block can impart hydrophilicity or serve as sites for cross-linking, leading to the formation of amphiphilic or responsive materials. The selection of the appropriate RAFT agent is crucial for the successful polymerization of vinyl monomers like this compound. sigmaaldrich.comsigmaaldrich.com

Development of Functional Polymeric Materials (e.g., Hydrogels, Binders)

The functional groups of this compound are instrumental in the development of advanced polymeric materials.

Hydrogels: The carboxylic acid moiety allows polymers containing this monomer to be pH-responsive. google.com At higher pH values, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling in aqueous environments. This property is crucial for the design of "smart" hydrogels that can be used in drug delivery, sensors, and tissue engineering. nih.govscienceopen.com The vinyl group enables the cross-linking necessary for the formation of a stable three-dimensional hydrogel network. nih.gov

Binders: In applications such as lithium-ion batteries, polymeric binders play a critical role in maintaining the integrity of the electrode. osti.gov The carboxylic acid groups in polymers derived from monomers like this compound can form strong adhesive bonds with the active materials and current collectors. The aromatic ring in the monomer unit can also contribute to the mechanical stiffness and durability of the binder, which is essential to accommodate the volume changes that occur during battery cycling. osti.gov

Role in Catalysis and Ligand Development

Beyond polymer science, the structure of this compound makes it a valuable component in the design of ligands for transition metal complexes, which are central to many catalytic and photophysical applications.

Incorporation into Transition Metal Complexes as Ligands

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which can then coordinate to a transition metal center. This allows for the incorporation of the entire molecule as a ligand into a metal complex. The vinyl group can then serve as a reactive handle for further functionalization, such as polymerization or attachment to a surface. This approach has been used to create metallopolymers, where the metal centers are periodically arranged along a polymer chain. rsc.org

| Metal Complex Type | Ligand | Application |

| Rhenium Cluster | Vinyl Benzoate (B1203000) | Photoluminescent Polymers |

| Molybdenum/Tungsten Dimer | Vinylbenzoate | Catalysis, Photophysics |

| Ruthenium Polypyridyl | Derivatized Vinylbenzoic Acid | Photophysics, Energy Transfer |

Data derived from research on related vinylbenzoic acid ligands. rsc.orgrsc.orgacs.org

Influence on Photophysical Properties of Metal Complexes

The electronic properties of the this compound ligand can significantly influence the photophysical properties of the resulting metal complex. The aromatic ring and the vinyl group are part of a π-conjugated system that can participate in metal-to-ligand charge transfer (MLCT) transitions. rsc.orgrsc.org These transitions are often responsible for the luminescent properties of transition metal complexes. rsc.orgresearchgate.net By modifying the substituents on the benzoic acid ring, it is possible to tune the energy of the MLCT state and, consequently, the emission color and lifetime of the complex. rsc.orgresearchgate.net For example, incorporating such ligands into ruthenium or rhenium complexes can lead to materials with interesting light-emitting properties for applications in sensors, displays, and photocatalysis. rsc.orgacs.org The ability to polymerize these ligand-containing complexes opens the door to creating processable, film-forming materials with tailored photophysical characteristics. rsc.org

| Compound | Metal | Ligand | Key Photophysical Property |

| 1A | Mo | m-vinylbenzoate | 1MLCT at 437 nm |

| 2A | Mo | p-vinylbenzoate | 1MLCT at 468 nm |

| 1B | W | m-vinylbenzoate | 1MLCT at 601 nm |

| 2B | W | p-vinylbenzoate | 1MLCT at 651 nm |

This table showcases the tunability of the Metal-to-Ligand Charge Transfer (MLCT) based on the metal and the position of the vinyl group on the benzoate ligand in related complexes. rsc.org

Design of Catalytic Systems and Synthons

This compound and its close analogs, such as 2-vinylbenzoic acid, serve as valuable components in the design of sophisticated catalytic systems and as versatile synthons, or synthetic building blocks, in organic chemistry. The unique arrangement of the carboxylic acid and vinyl groups on the benzene (B151609) ring allows for specific interactions and transformations that are useful in catalysis.

The carboxylic acid moiety can act as a "deciduous directing group" in transition metal-catalyzed reactions. nih.gov In this role, the carboxylate group temporarily coordinates to a metal center, directing a catalytic transformation to a specific C-H bond, typically in the ortho position. Following the desired bond formation, the directing group can be removed, often through decarboxylation. For instance, in ruthenium-catalyzed hydroarylation reactions, benzoic acids react with internal alkynes to produce substituted 2-vinylbenzoic acids. nih.gov This process highlights the utility of the carboxylate group in guiding the catalytic cycle.

Precursor in Complex Organic Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic vinyl group and an electrophilic carboxylic acid (or its derivatives), makes it an excellent precursor for the synthesis of complex organic molecules. It serves as a starting point for building intricate polycyclic and heterocyclic scaffolds that are relevant in medicinal chemistry and materials science.

The structure of this compound is particularly well-suited for constructing fused ring systems through intramolecular reactions.

Isoxazoles: While direct synthesis of isoxazoles from this compound is not widely documented, the vinyl group is a key functional handle for cycloaddition reactions. General methods for isoxazole (B147169) synthesis often involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. bldpharm.com In one study, 4-vinylbenzoic acid was coupled to a resin-bound template, and the resulting alkene was reacted with a nitrile oxide to furnish an isoxazoline, a related heterocyclic structure. bldpharm.com This demonstrates the principle by which the vinyl group on the benzoic acid ring can act as a dipolarophile to form five-membered heterocycles.

Isoquinolinones and Other Fused Lactams/Lactones: A significant application of this compound is in the synthesis of isoquinolinones, which are core structures in many biologically active compounds. In a common synthetic route, this compound is first converted to its more reactive acid chloride derivative, 2-methyl-6-vinylbenzoyl chloride. This intermediate then undergoes reaction with various amines to construct the isoquinolinone skeleton.

Table 1: Synthesis of an Isoquinolinone Intermediate

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product Type |

|---|

This approach has been utilized in the preparation of chemical entities designed to modulate kinase activity. beilstein-journals.org Similarly, the related 2-vinylbenzoic acid can be used to prepare isoindolinones through a four-component reaction involving aryldiazonium salts and nitriles under photocatalysis, showcasing the versatility of the vinylbenzoic acid scaffold in building complex heterocycles. google.com

The vinyl group can also participate in cyclization reactions to form lactones. For example, 2-vinylbenzoic acid can be converted into 3-methylisobenzofuran-1(3H)-one (a phthalide) in high yield using a scandium triflate catalyst. acs.org Another method involves a copper-catalyzed oxysulfonylation of 2-vinylbenzoic acids with sodium sulfinates to create γ-sulfonylated phthalides.

This compound is often a crucial intermediate that is synthesized and then consumed in a longer reaction sequence. Its preparation is a key step in pathways leading to complex target molecules, particularly in the pharmaceutical industry.

A well-documented synthetic pathway involves the creation of this compound from a halogenated precursor, followed by its conversion into an acyl chloride for subsequent coupling reactions. This multi-step process is a cornerstone for building certain classes of kinase inhibitors.

Table 2: Typical Multi-step Transformation Involving this compound

| Precursor | Reaction | Intermediate | Reaction | Subsequent Intermediate |

|---|

This sequence demonstrates that this compound is not always the starting point from a commercially available source but is itself a product of a preceding transformation. beilstein-journals.org The synthesis from 2-iodo-6-methylbenzoic acid using tributyl(vinyl)tin (B143874) and a palladium catalyst affords the vinylated product in high yield (95%). beilstein-journals.org The subsequent conversion to the acyl chloride is also highly efficient, preparing the molecule for the final assembly of the target isoquinolinone. beilstein-journals.org

Spectroscopic Characterization and Computational Investigations of 2 Methyl 6 Vinylbenzoic Acid

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For vinylbenzoic acid derivatives, ¹H and ¹³C NMR spectroscopy confirm the connectivity of atoms and provide insights into the chemical environment of the protons and carbon atoms. uib.nonih.gov

In the ¹H NMR spectrum of a related compound, 4-vinylbenzoic acid, the protons of the vinyl group typically appear as a characteristic set of signals in the olefinic region of the spectrum. The aromatic protons show distinct chemical shifts depending on their position relative to the carboxylic acid and vinyl substituents. core.ac.uk For 2-methyl-6-vinylbenzoic acid, the presence of the methyl group introduces further specific shifts and coupling patterns, which are crucial for confirming its unique substitution pattern on the benzene (B151609) ring. uva.nl A study on the synthesis of this compound involved monitoring the reaction progress using Thin-Layer Chromatography (TLC), with the final structure confirmed by NMR spectroscopy. uva.nl

Detailed analysis of related vinylbenzoic acid compounds, such as in the synthesis of polystyrene-block-poly(vinylbenzoic acid), shows the aromatic protons in a chemical shift range of 6.22–7.95 ppm. core.ac.uk The specific shifts for the protons in this compound would be influenced by the ortho-positioning of the methyl and vinyl groups relative to the carboxylic acid.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Vinylbenzoic Acid Derivatives

| Proton Type | Typical Chemical Shift (ppm) for 4-vinylbenzoic acid | Expected Influence in this compound |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) | Similar broad singlet, potentially shifted due to steric hindrance. |

| Vinylic (=CH-) | ~6.7 (dd) | Complex multiplet structure due to coupling with adjacent protons. |

| Vinylic (=CH₂) | ~5.9 (d), ~5.4 (d) | Two distinct doublets, with shifts influenced by the ortho-methyl group. |

| Aromatic (Ar-H) | ~7.5 - 8.1 | Shifts and coupling patterns will be specific to the 1,2,6-substitution pattern. |

| Methyl (-CH₃) | N/A | A singlet peak, typically in the range of 2.3-2.5 ppm. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the carboxylic acid, vinyl, and aromatic moieties. rsc.orgspiedigitallibrary.orggoogle.com

The most prominent features in the IR spectrum include:

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.

A strong, sharp peak around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations of the aromatic ring.

Peaks around 1630 cm⁻¹ for the C=C stretching of the vinyl group.

Bands in the 990-910 cm⁻¹ and out-of-plane bending vibrations that are characteristic of the vinyl group. scribd.com

In studies of related vinylbenzoic acid compounds used in the formation of metal-organic complexes and polymers, IR spectroscopy consistently confirms the presence of these functional groups, aiding in the verification of the molecular structure. core.ac.ukrsc.orgosti.gov For instance, in the characterization of polystyrene-block-poly(4-vinylbenzoic acid), the carbonyl stretch of the carboxylic acid group was a key identifier. core.ac.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Vinyl Group | C=C stretch | ~1630 | Medium |

| Vinyl Group | =C-H bend (out-of-plane) | 990-910 | Strong |

| Methyl Group | C-H stretch | ~2950 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show bands corresponding to π-π* transitions within the benzene ring and the vinyl group. spiedigitallibrary.orggoogle.com The position and intensity of these bands are influenced by the conjugation between the aromatic ring and the vinyl substituent.

In studies involving metal complexes with vinylbenzoate ligands, the UV-Vis spectra are dominated by intense metal-to-ligand charge transfer (MLCT) transitions. rsc.org For instance, molybdenum and tungsten complexes with vinylbenzoate ligands exhibit strong absorptions in the visible region. rsc.org While these studies focus on the metal complexes, they provide insight into the electronic properties of the vinylbenzoic acid ligand itself. The electronic transitions of the free ligand are the basis for these charge transfer bands. Computational studies on related styrylpyridine compounds, which share the vinyl-aromatic structure, have been used to predict and interpret their UV-Vis spectra, showing how substituents and nitrogen position affect the absorption wavelengths. researchgate.net

Mass Spectrometry Techniques (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly useful for characterizing organic molecules. spiedigitallibrary.orggoogle.com

In the context of vinylbenzoic acid derivatives, mass spectrometry is used to confirm the successful synthesis of the target molecule by identifying its molecular ion peak. uib.no For example, high-resolution MALDI-TOF MS has been employed to characterize metal complexes containing vinylbenzoate ligands, confirming their composition. rsc.org Studies on the outgassing of materials containing vinylbenzoic acid under electron irradiation used mass spectrometry to identify fragment peaks, such as the benzene ring, which indicates the decomposition pathways of the ligand. spiedigitallibrary.org

Advanced Time-Resolved Spectroscopies

Advanced time-resolved spectroscopic techniques, such as femtosecond (fs) and nanosecond (ns) transient absorption spectroscopy, are employed to study the dynamics of excited electronic states. These methods provide insights into processes like intramolecular charge transfer and intersystem crossing. rsc.orggoogle.com

Research on dimetal complexes supported by vinylbenzoate ligands has utilized fs- and ns-transient absorption spectroscopy to explore their photophysical properties. rsc.org These studies revealed that the lifetimes of the ¹MLCT states are in the range of 1-10 picoseconds. rsc.org While this research focuses on the metal complexes, the dynamics are intrinsically linked to the electronic structure of the vinylbenzoate ligand. Time-resolved fluorescence measurements on related molecules have also been used to investigate intramolecular charge transfer reactions. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for complementing experimental spectroscopic data. These calculations can predict molecular structures, vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. rsc.org

For metal complexes involving vinylbenzoate ligands, DFT and TD-DFT calculations have been crucial in interpreting the electronic spectra, assigning the observed absorption bands to specific electronic transitions, and understanding the nature of the frontier molecular orbitals. rsc.org For example, calculations have shown how the energy of the metal d-orbitals and the ligand π* orbitals influence the energy of the MLCT transitions. rsc.org

Computational studies on related molecules like 4-vinylbenzoic acid have been used to investigate conformational properties and the effects of thermal motion. researchgate.net Semi-empirical calculations have also been used to explore the structure and energetics of polymers derived from vinylbenzoic acid. osti.gov Furthermore, theoretical studies on styrylpyridine compounds, which are structurally analogous, have successfully predicted UV/Vis absorption spectra, demonstrating the utility of computational methods in understanding the electronic properties of these conjugated systems. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational method to predict the molecular geometry and electronic structure of chemical compounds. For this compound, a DFT analysis would commence with the optimization of its ground-state geometry. This process involves calculating the molecule's bond lengths, bond angles, and dihedral angles to identify the most stable, lowest-energy conformation. Typically, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set (e.g., 6-311++G(d,p)) would be employed for this purpose. rsc.org

Upon successful geometry optimization, a wealth of electronic properties can be calculated. These parameters are crucial for understanding the molecule's behavior and reactivity. While specific data for this compound is not available, a hypothetical table of key electronic structure parameters that would be generated is presented below.

| Vibrational Frequencies | Frequencies in cm⁻¹ | Predicts the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.org This approach allows for the calculation of the energies of excited states, which correspond to the absorption of light by the molecule.

The primary outputs of a TD-DFT calculation are the predicted absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). These theoretical predictions are invaluable for interpreting experimental UV-Vis absorption spectra. researchgate.net For instance, in related vinylbenzoic acid compounds, TD-DFT has been used to identify intense metal-to-ligand charge transfer (MLCT) and π–π transitions. rsc.org

Table 2: Hypothetical TD-DFT Predicted Excited State Properties for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Hypothetical Value | Hypothetical Value | e.g., HOMO → LUMO (π → π*) |

| S₀ → S₂ | Hypothetical Value | Hypothetical Value | e.g., HOMO-1 → LUMO (π → π*) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Analysis of the spatial distribution of the HOMO and LUMO can reveal likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO would likely be localized on the electron-rich vinyl and phenyl groups, while the LUMO might be centered on the carboxylic acid moiety.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Energy (eV) | Description |

|---|---|---|

| E_HOMO | Hypothetical Value | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | Hypothetical Value | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Ionization Potential (I) | -E_HOMO | Approximate energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Approximate energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

Comparative Studies and Analog Development of Vinylbenzoic Acids

Structure-Reactivity Relationships Across Vinylbenzoic Acid Isomers

The reactivity of vinylbenzoic acid isomers is profoundly influenced by the relative positions of the carboxyl and vinyl functional groups on the aromatic ring. In the case of 2-Methyl-6-vinylbenzoic acid, the presence of an ortho-methyl group introduces significant steric and electronic effects that distinguish it from other isomers.

A primary indicator of reactivity and electronic structure is the acidity of the carboxylic acid, represented by its pKa value. For benzoic acids, ortho-substituents almost invariably increase the acid strength, a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com This effect arises from a combination of steric and electronic factors. The steric hindrance between the ortho-substituent (the methyl group) and the carboxyl group forces the -COOH group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgquora.com This rotation inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, leading to a lower pKa and increased acidity. wikipedia.orgvedantu.com Therefore, 2-methylbenzoic acid (pKa = 3.91) is a stronger acid than benzoic acid (pKa = 4.20) and its meta (pKa = 4.27) and para (pKa = 4.37) isomers, where the electron-donating methyl group decreases acidity. quora.com

The position of the vinyl group also dictates the reactivity in polymerization reactions. The vinyl group's susceptibility to radical polymerization, a common reaction for these monomers, is influenced by the electronic nature of the ring and the substituents present. kumamoto-u.ac.jpacs.org For instance, 4-vinylbenzoic acid is a well-studied monomer used in the synthesis of functional polymers and materials. kumamoto-u.ac.jprsc.orgtandfonline.com The reactivity of the vinyl group in this compound would be modulated by the combined steric hindrance and electronic influence of the adjacent methyl and carboxyl groups.

| Compound | pKa | Reference Substituent Position |

|---|---|---|

| Benzoic Acid | 4.20 | - |

| 2-Methylbenzoic Acid (o-Toluic acid) | 3.91 | Ortho |

| 3-Methylbenzoic Acid (m-Toluic acid) | 4.27 | Meta |

| 4-Methylbenzoic Acid (p-Toluic acid) | 4.37 | Para |

| 2-Nitrobenzoic Acid | 2.20 | Ortho |

| 3-Nitrobenzoic Acid | 3.50 | Meta |

| 4-Nitrobenzoic Acid | 3.40 | Para |

Impact of Aromatic Substituents on Chemical Behavior

The chemical behavior of the this compound scaffold can be systematically altered by introducing additional substituents onto the aromatic ring. These substituents modify the electronic and steric environment of the molecule, thereby influencing the reactivity of both the vinyl and carboxyl groups.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orgpharmaguideline.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring. libretexts.org When placed on a benzoic acid ring, EWGs stabilize the negative charge of the carboxylate conjugate base through inductive and/or resonance effects. libretexts.orgdalalinstitute.com This stabilization makes the proton more easily donated, resulting in a stronger acid (lower pKa). libretexts.org An EWG would also affect the vinyl group, making it more electron-deficient and thus altering its reactivity in reactions like cycloadditions or with nucleophiles.

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) increase the electron density of the ring. pharmaguideline.comlibretexts.org EDGs destabilize the carboxylate anion by pushing more electron density towards the negatively charged group, making the corresponding benzoic acid less acidic (higher pKa). libretexts.orgpharmaguideline.com On the vinyl group, an EDG would increase its electron density, enhancing its reactivity towards electrophiles.

| Substituent (X) in p-X-C₆H₄COOH | pKa | Substituent Type |

|---|---|---|

| -H | 4.20 | Neutral |

| -CH₃ | 4.37 | Electron-Donating (EDG) |

| -OCH₃ | 4.50 | Electron-Donating (EDG) |

| -Cl | 4.00 | Electron-Withdrawing (EWG) |

| -Br | 4.00 | Electron-Withdrawing (EWG) |

| -CN | 3.55 | Electron-Withdrawing (EWG) |

| -NO₂ | 3.40 | Electron-Withdrawing (EWG) |

Rational Design Principles for Novel this compound Derivatives

The structural and reactivity insights gained from studying vinylbenzoic acid isomers and the impact of substituents form the basis for the rational design of novel derivatives of this compound. Such design is purposeful, aiming to create molecules with specific, enhanced, or entirely new properties for applications in materials science, catalysis, and medicinal chemistry.

Q & A

Q. How can researchers resolve contradictory data in synthetic yields or spectroscopic results?

- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials) or isomerization. Employ orthogonal purification (e.g., recrystallization in ethanol/water followed by size-exclusion chromatography) and validate results with multiple spectroscopic techniques (e.g., 2D NMR for stereochemical confirmation). Replicate reactions under controlled atmospheres (argon/vacuum) to isolate variable impacts .

Q. What strategies enable mechanistic studies of this compound’s reactivity?

- Methodological Answer : Use isotopic labeling (e.g., deuterated vinyl groups) to trace reaction pathways in acid-catalyzed esterification or photochemical [2+2] cycloadditions. Kinetic isotope effects (KIE) and computational modeling (DFT) elucidate rate-determining steps. Monitor intermediates via in-situ IR or stopped-flow NMR .

Q. How does the compound’s stability vary under extreme pH or thermal conditions?

- Methodological Answer : Conduct accelerated stability testing: (1) Thermal: Heat samples to 100°C and analyze degradation products via LC-MS. (2) pH: Expose to 0.1M HCl/NaOH (4h, 25°C) and quantify hydrolysis products (e.g., 6-methylsalicylic acid) using calibrated HPLC. Identify degradation pathways (e.g., decarboxylation at low pH) .

Q. What statistical approaches are recommended for analyzing clustered data in bioactivity assays?

- Methodological Answer : For bioactivity data (e.g., IC₅₀ values), apply mixed-effects models to account for nested observations (e.g., technical replicates). Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate reproducibility via intraclass correlation coefficients (ICC >0.7) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the benzene ring) and test bioactivity (e.g., antimicrobial assays). Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity. Validate predictions with in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.